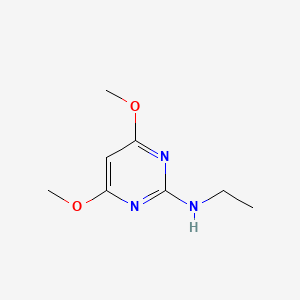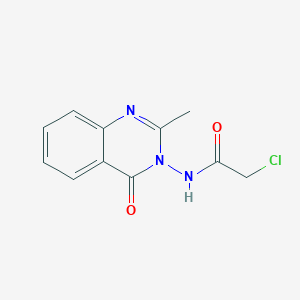![molecular formula C20H15FO3 B11705941 (2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11705941.png)
(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to increase yield and purity. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, chalcones and their derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties. This compound might be studied for similar biological activities.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Chalcones have been explored for their ability to inhibit enzymes and interact with various biological targets.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor for the synthesis of dyes, polymers, and other functional materials.
Mécanisme D'action
The mechanism of action of (2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might inhibit cell proliferation by interacting with specific enzymes or signaling pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one lies in its combination of fluorine and methoxy substituents on the aromatic rings, as well as the presence of a furan ring. These structural features might confer unique chemical and biological properties compared to other chalcones.
Propriétés
Formule moléculaire |
C20H15FO3 |
|---|---|
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
(E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H15FO3/c1-23-17-8-4-15(5-9-17)20-13-11-18(24-20)10-12-19(22)14-2-6-16(21)7-3-14/h2-13H,1H3/b12-10+ |
Clé InChI |
SULAUSMHHOUUAZ-ZRDIBKRKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


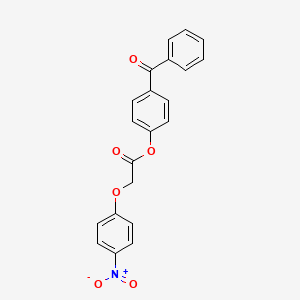
![6-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11705864.png)
![2-ethoxy-4-nitro-6-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11705869.png)
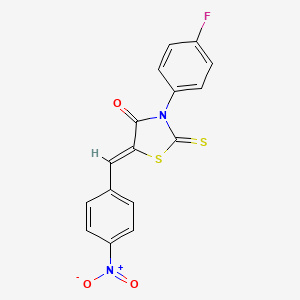
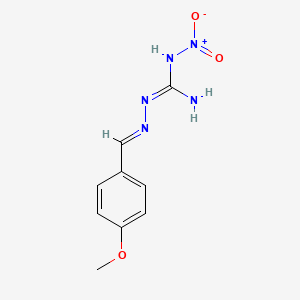


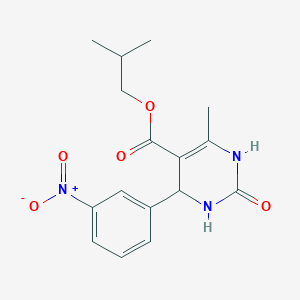
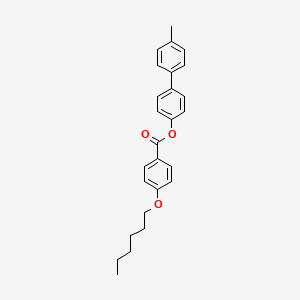

![3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11705914.png)
